molecular formula C15H13FO2 B1445542 [4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid CAS No. 1375068-96-4

[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid

Cat. No.: B1445542
CAS No.: 1375068-96-4
M. Wt: 244.26 g/mol
InChI Key: VUMXAADANLEPKA-UHFFFAOYSA-N
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Description

“[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid” is a chemical compound with the molecular formula C15H13FO2 . It is used in various scientific research and has potential applications in the synthesis of other compounds.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluoro and methyl group on the phenyl ring . The exact structure and conformation can be determined using techniques such as X-ray crystallography .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 244.26 . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined using various analytical techniques.

Scientific Research Applications

Synthesis and Application in Drug Manufacturing

The synthesis of related compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen, demonstrates the utility of fluoro-methylphenyl derivatives in drug production. The development of practical synthesis methods for these intermediates highlights their significance in pharmaceutical manufacturing, underscoring the challenges and solutions in their production, including cost and safety considerations (Qiu et al., 2009).

Environmental Degradation and Treatment

Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) provides insights into the environmental impact and treatment of compounds related to 4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid. This includes the identification of by-products and their biotoxicity, contributing to the understanding of how such compounds and their derivatives behave in water treatment scenarios, emphasizing the need for effective degradation mechanisms to mitigate potential environmental threats (Qutob et al., 2022).

Development of Chemosensors

The exploration of 4-methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for the development of chemosensors for detecting various analytes demonstrates the broader applicability of fluoro-methylphenyl derivatives in analytical chemistry. These chemosensors' ability to detect metal ions, anions, and neutral molecules with high selectivity and sensitivity illustrates the potential for fluoro-methylphenyl derivatives to contribute to environmental monitoring, diagnostics, and research tools (Roy, 2021).

Pharmacological Effects of Related Compounds

The pharmacological review of chlorogenic acid (CGA) showcases the therapeutic roles of phenolic compounds, which share some structural similarities with 4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid. CGA's diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, highlight the potential for fluoro-methylphenyl derivatives to play significant roles in developing new therapeutics (Naveed et al., 2018).

Properties

IUPAC Name

2-[4-(2-fluoro-5-methylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-2-7-14(16)13(8-10)12-5-3-11(4-6-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMXAADANLEPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742988
Record name (2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-96-4
Record name (2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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